5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds .
Scientific Research Applications
5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trimethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
The presence of the bromine atom in 5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming halogen bonds. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-1,3,6-trimethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRIFPCVWQYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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